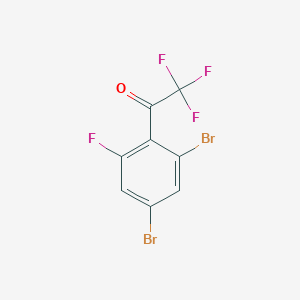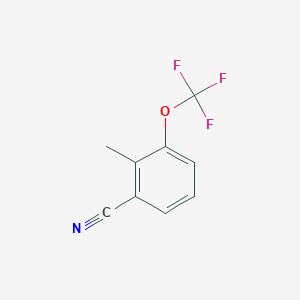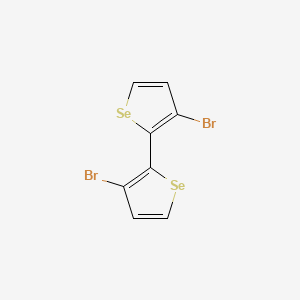
3,3'-Dibromo-2,2'-biselenophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dibromo-2,2’-biselenophene is an organoselenium compound that features two selenophene rings connected by a carbon-carbon bond, with bromine atoms attached to the 3 and 3’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-2,2’-biselenophene typically involves the bromination of 2,2’-biselenophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for 3,3’-Dibromo-2,2’-biselenophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and selenium compounds.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dibromo-2,2’-biselenophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex structures.
Oxidation and Reduction: The selenophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, typically in anhydrous conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted selenophenes can be obtained.
Coupled Products: Complex selenophene-based polymers or oligomers.
Oxidation Products: Selenophene oxides or selenones.
Aplicaciones Científicas De Investigación
3,3’-Dibromo-2,2’-biselenophene has several applications in scientific research:
Organic Electronics: Used in the synthesis of semiconducting materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Incorporated into polymers to enhance their electronic properties and stability.
Chemical Sensors: Utilized in the development of sensors due to its unique electronic properties.
Photovoltaic Cells: Employed in the design of photovoltaic materials for solar energy conversion.
Mecanismo De Acción
The mechanism by which 3,3’-Dibromo-2,2’-biselenophene exerts its effects is primarily through its electronic properties. The presence of selenium atoms in the selenophene rings enhances the compound’s ability to participate in π-conjugation, facilitating charge transport. This makes it an excellent candidate for use in electronic devices. The bromine atoms provide reactive sites for further functionalization, allowing for the creation of more complex structures with tailored properties.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: Similar structure but with sulfur atoms instead of selenium.
3,3’-Dibromo-2,2’-biselenophene: Another selenophene-based compound with different substitution patterns.
Dithieno[3,2-b2,3-d]selenophene: A fused selenophene structure with enhanced electronic properties.
Uniqueness
3,3’-Dibromo-2,2’-biselenophene is unique due to the presence of selenium atoms, which provide greater polarizability and larger atomic size compared to sulfur. This results in improved electronic properties and charge transport capabilities, making it particularly valuable in the field of organic electronics.
Propiedades
Fórmula molecular |
C8H4Br2Se2 |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
3-bromo-2-(3-bromoselenophen-2-yl)selenophene |
InChI |
InChI=1S/C8H4Br2Se2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H |
Clave InChI |
VMJLYXHTXNJWHD-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C(=C1Br)C2=C(C=C[Se]2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


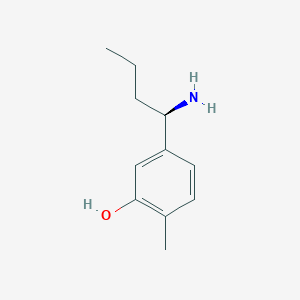
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide](/img/structure/B12964564.png)


![(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B12964574.png)
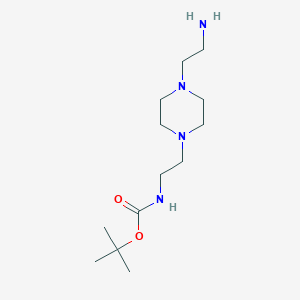
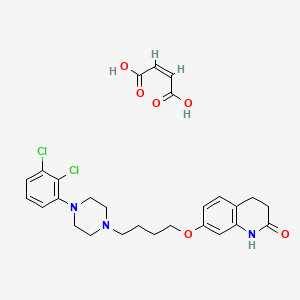

![N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)
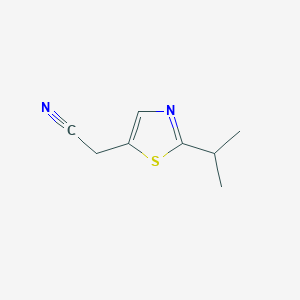
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B12964605.png)
